rac-Propoxyphene-D5
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Overview
Description
rac-Propoxyphene-D5: is a deuterated form of the opioid analgesic propoxyphene. It is used primarily as a reference standard in various analytical applications. The compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the molecular structure. This modification enhances its utility in mass spectrometry and other analytical techniques by providing a distinct isotopic signature.
Mechanism of Action
Target of Action
rac-Propoxyphene-D5, also known as dextropropoxyphene, primarily targets the opioid receptors within the central nervous system (CNS) . These receptors, specifically the OP1, OP2, and OP3 receptors, play a crucial role in pain perception and analgesia .
Mode of Action
This compound acts as a weak agonist at these opioid receptors The primary effect is on the OP3 receptors, which are coupled with G-protein receptors and function as modulators of synaptic transmission . This interaction results in analgesic effects, providing relief from mild to moderate pain .
Result of Action
The activation of opioid receptors by this compound results in analgesic effects, providing relief from mild to moderate pain . This is the primary molecular and cellular effect of the compound’s action. Excessive stimulation of opioid receptors can lead to adverse effects such as cns depression, respiratory depression, and gastrointestinal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-Propoxyphene-D5 involves the incorporation of deuterium atoms into the propoxyphene molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of propoxyphene can also result in the formation of this compound. For example, deuterated phenylacetic acid can be used in the synthesis process.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions. The process requires specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium atoms into the propoxyphene molecule.
Chemical Reactions Analysis
Types of Reactions: rac-Propoxyphene-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-Propoxyphene-D5 is widely used in scientific research due to its unique isotopic signature. Some of its applications include:
Analytical Chemistry: It is used as an internal standard in mass spectrometry to quantify the presence of propoxyphene and its metabolites in biological samples.
Pharmacokinetics: The compound is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of propoxyphene in the body.
Forensic Toxicology: this compound is employed in forensic toxicology to detect and quantify propoxyphene in post-mortem samples.
Clinical Research: It is used in clinical research to study the effects of propoxyphene on various physiological processes.
Comparison with Similar Compounds
Propoxyphene: The non-deuterated form of rac-Propoxyphene-D5, used as an analgesic.
Methadone: Another synthetic opioid analgesic with a similar mechanism of action.
Dextropropoxyphene: The dextrorotatory isomer of propoxyphene, which has similar analgesic properties.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide a distinct isotopic signature. This makes it particularly useful in analytical applications where precise quantification is required. Additionally, the deuterium atoms can influence the metabolic stability of the compound, potentially leading to differences in pharmacokinetics compared to non-deuterated propoxyphene.
Properties
IUPAC Name |
[4-(dimethylamino)-3-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutan-2-yl] propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/i7D,10D,11D,14D,15D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMALTXPSGQGBX-WVDYZBLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC2=CC=CC=C2)(C(C)CN(C)C)OC(=O)CC)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-49-6 |
Source
|
Record name | 136765-49-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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